molecular formula C30H46O2 B14225793 1,1'-(7,8-Dimethyltetradecane-7,8-diyl)bis(4-methoxybenzene) CAS No. 824401-18-5

1,1'-(7,8-Dimethyltetradecane-7,8-diyl)bis(4-methoxybenzene)

Cat. No.: B14225793
CAS No.: 824401-18-5
M. Wt: 438.7 g/mol
InChI Key: MSJKEHSLAFOTHD-UHFFFAOYSA-N
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Description

1,1’-(7,8-Dimethyltetradecane-7,8-diyl)bis(4-methoxybenzene) is an organic compound with a complex structure It consists of a tetradecane backbone with two methoxybenzene groups attached at the 7th and 8th positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(7,8-Dimethyltetradecane-7,8-diyl)bis(4-methoxybenzene) typically involves a multi-step process. One common method includes the alkylation of 4-methoxybenzene with a suitable tetradecane derivative under controlled conditions. The reaction often requires the use of a strong base, such as sodium hydride, and a polar aprotic solvent like dimethylformamide. The reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. Catalysts such as palladium on carbon may be used to facilitate the reaction and reduce the formation of by-products. The final product is purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

1,1’-(7,8-Dimethyltetradecane-7,8-diyl)bis(4-methoxybenzene) can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The aromatic rings can be hydrogenated to form cyclohexane derivatives.

    Substitution: Halogenation reactions can introduce halogen atoms into the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogenating agents such as chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: 1,1’-(7,8-Dimethyltetradecane-7,8-diyl)bis(cyclohexane).

    Substitution: 1,1’-(7,8-Dimethyltetradecane-7,8-diyl)bis(4-chloromethoxybenzene).

Scientific Research Applications

1,1’-(7,8-Dimethyltetradecane-7,8-diyl)bis(4-methoxybenzene) has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism by which 1,1’-(7,8-Dimethyltetradecane-7,8-diyl)bis(4-methoxybenzene) exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The methoxy groups can participate in hydrogen bonding or hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1,1’-(2,2-Dichloroethylidene)bis(4-methoxybenzene): Known for its insecticidal properties.

    1,1’-(Ethane-1,1-diyl)bis(4-methoxybenzene): Used in the synthesis of various organic compounds.

    1,1’-(Ethene-1,1-diyl)bis(4-methoxybenzene): Studied for its photochemical properties.

Uniqueness

1,1’-(7,8-Dimethyltetradecane-7,8-diyl)bis(4-methoxybenzene) is unique due to its long alkyl chain, which imparts distinct physical and chemical properties

Properties

CAS No.

824401-18-5

Molecular Formula

C30H46O2

Molecular Weight

438.7 g/mol

IUPAC Name

1-methoxy-4-[8-(4-methoxyphenyl)-7,8-dimethyltetradecan-7-yl]benzene

InChI

InChI=1S/C30H46O2/c1-7-9-11-13-23-29(3,25-15-19-27(31-5)20-16-25)30(4,24-14-12-10-8-2)26-17-21-28(32-6)22-18-26/h15-22H,7-14,23-24H2,1-6H3

InChI Key

MSJKEHSLAFOTHD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C)(C1=CC=C(C=C1)OC)C(C)(CCCCCC)C2=CC=C(C=C2)OC

Origin of Product

United States

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